![molecular formula C10H14O4 B137544 threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol CAS No. 848031-94-7](/img/structure/B137544.png)
threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
Overview
Description
“threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol” is a plant extract compound . It is used for scientific research and as a standard . The CAS number for this compound is 848031-94-7 .
Molecular Structure Analysis
The molecular formula of “threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol” is C10H14O4 . The molecular weight is 198.22 . The IUPAC Standard InChIKey is LFVCJQWZGDLHSD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Natural Product Research
“threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol” is a natural product that can be used in life science research . It’s a member of the class of propane-1,3-diols that is propane-1,3-diol substituted at position 1 by a 4-hydroxy-3-methoxyphenyl and at position 2 by a 4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenoxy group .
Isolation from Plants
This compound is isolated from the whole plant of Lepisorus contortus . This suggests potential applications in plant biology and botany, particularly in studies related to plant metabolites.
Role as a Metabolite
It has been classified as a metabolite, which suggests it plays a role in metabolic reactions . This could make it relevant in studies of metabolism, enzymology, and biochemistry.
Role in Traditional Medicine
The compound is found in the aril of Myristica fragrans (mace), which has been widely used as a spice and a valuable remedy in Ayurvedic medicine for treatment in the low stage of fever, in consumptive complaints, humoral asthma, and when mixed with aromatics, in wasting and long-term bowel complaints . This suggests potential applications in ethnobotany and traditional medicine research.
Pharmacological Studies
There have been numerous reports on the constituents of mace as well as nutmeg (the seed kernels of Myristica fragrans) in the literature. These include essential oils, fats, glycerides, cyclic and acyclic bis-phenylpropanoids, and a pigment . Pharmacological studies have also been conducted by many workers as to hallucinogenic effect, and inhibitory effects on the growth of silkworm larvae, Bombyx mori, and on prostaglandin biosynthesis .
Antibacterial Action
Dehydrodiisoeugenol and 5’-methoxydehydrodiisoeugenol from mace have antibacterial action against a primary cariogenic bacterium, Streptococcus mutans . This suggests potential applications in microbiology and pharmaceutical research.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(1S,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,10-13H,1-2H3/t6-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKYCBMLUGVAGH-QUBYGPBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=C(C=C1)O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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